![molecular formula C16H13N3OS B1522180 N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide CAS No. 1193387-91-5](/img/structure/B1522180.png)
N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
Overview
Description
“N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a chemical compound with the molecular formula C16H13N3OS and a molecular weight of 295.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” consists of 16 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a solid compound that should be stored at room temperature .Scientific Research Applications
C16H13N3OS C_{16}H_{13}N_{3}OS C16H13N3OS
and a molecular weight of 295.36 . It is a derivative of imidazole, which is a versatile heterocycle with a wide range of applications in scientific research. Below is a comprehensive analysis focusing on unique applications:Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It can be used to modify proteins or peptides to study their interaction with other molecules, understand disease mechanisms, and identify potential therapeutic targets .
Antimicrobial Activity
Imidazole derivatives, including our compound of interest, have shown significant antimicrobial properties. They can be designed to target specific bacterial or fungal strains, making them valuable in the development of new antibiotics and antifungal agents .
Anticancer Research
The structural motif of imidazole is present in many compounds with anticancer activity. N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide could be explored for its potential to inhibit cancer cell growth or enhance the efficacy of existing chemotherapy drugs .
Neuropharmacology
Compounds containing benzamide and imidazole rings have been studied for their effects on the serotonergic and noradrenergic systems. This suggests potential applications in the treatment of neurological disorders such as depression, anxiety, and other mood disorders .
Antioxidant Properties
Imidazole derivatives are known for their antioxidant capabilities. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various chronic diseases and aging processes .
Enzyme Inhibition
The compound may serve as an inhibitor for certain enzymes, such as acetylcholinesterase, which is a target for Alzheimer’s disease treatment. By modulating enzyme activity, it could contribute to the development of drugs for neurodegenerative diseases .
Cardiovascular Applications
Due to its potential antihypertensive and anti-inflammatory effects, this compound could be investigated for cardiovascular applications. It might help in managing blood pressure and reducing the risk of heart diseases .
Metabolic Disorders
Imidazole derivatives have been associated with antidiabetic effects. N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide could be researched for its ability to regulate blood sugar levels and treat metabolic disorders like diabetes .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are key components in many functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
N-phenyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(18-13-6-2-1-3-7-13)12-5-4-8-14(11-12)19-10-9-17-16(19)21/h1-11H,(H,17,21)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVGVOCKHNAJPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CNC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.